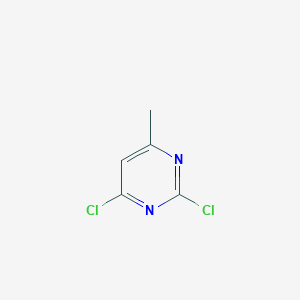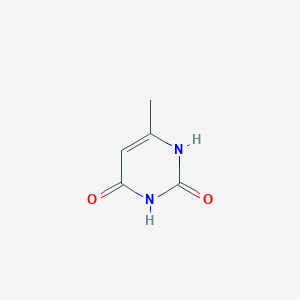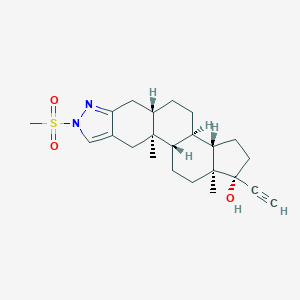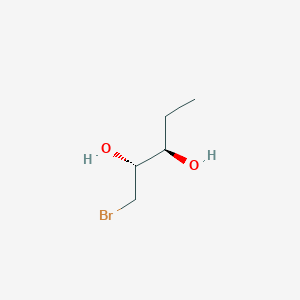
(2R,3R)-1-Bromopentane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-1-Bromopentane-2,3-diol is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is also known as erythro-1-bromo-2,3-pentanediol and is a chiral molecule with two stereocenters. It is widely used as a building block in organic synthesis and has been found to exhibit various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of (2R,3R)-1-Bromopentane-2,3-diol is not completely understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the bromine and hydroxyl groups.
Biochemical And Physiological Effects
(2R,3R)-1-Bromopentane-2,3-diol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including E. coli and S. aureus. It has also been found to exhibit antifungal activity against various fungi, including C. albicans. In addition, it has been shown to exhibit antitumor activity in various cancer cell lines.
Advantages And Limitations For Lab Experiments
One advantage of using (2R,3R)-1-Bromopentane-2,3-diol in lab experiments is its ability to act as a chiral auxiliary in asymmetric synthesis. However, one limitation is its potential toxicity and the need for proper handling and disposal.
Future Directions
There are several future directions for research on (2R,3R)-1-Bromopentane-2,3-diol. One area of interest is its potential applications in drug discovery and development. It has been found to exhibit various pharmacological activities and may serve as a lead compound for the development of new drugs. Another area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Further research is needed to fully understand its mechanism of action and potential applications in various scientific fields.
Synthesis Methods
The synthesis of (2R,3R)-1-Bromopentane-2,3-diol can be achieved through a variety of methods. One common method is the reaction of 1,2-epoxy-3-bromopropane with water in the presence of a strong acid catalyst. Another method involves the reaction of 1,2-dibromo-3-chloropropane with sodium hydroxide followed by reduction with sodium borohydride.
Scientific Research Applications
(2R,3R)-1-Bromopentane-2,3-diol has been extensively studied for its potential applications in various scientific fields. It is commonly used as a building block in organic synthesis and has been found to exhibit various biochemical and physiological effects. It has also been used as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
101221-91-4 |
|---|---|
Product Name |
(2R,3R)-1-Bromopentane-2,3-diol |
Molecular Formula |
C5H11BrO2 |
Molecular Weight |
183.04 g/mol |
IUPAC Name |
(2R,3R)-1-bromopentane-2,3-diol |
InChI |
InChI=1S/C5H11BrO2/c1-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1 |
InChI Key |
GLSCQKMWOKAZAJ-UHNVWZDZSA-N |
Isomeric SMILES |
CC[C@H]([C@H](CBr)O)O |
SMILES |
CCC(C(CBr)O)O |
Canonical SMILES |
CCC(C(CBr)O)O |
synonyms |
[2R,3R,(-)]-1-Bromo-2,3-pentanediol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)
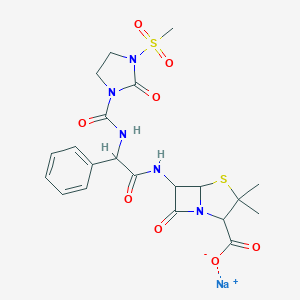
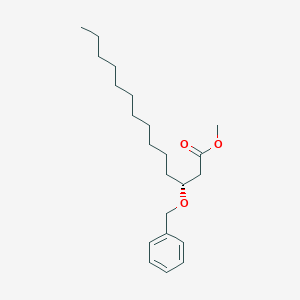
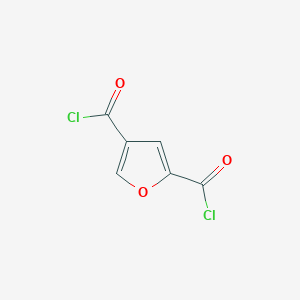
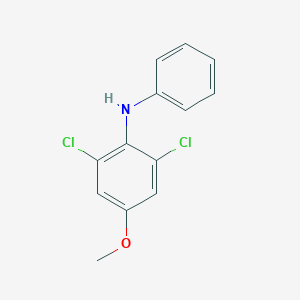
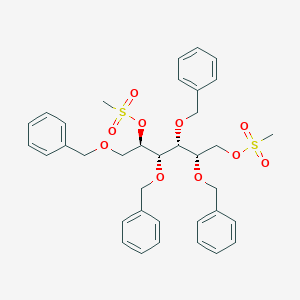
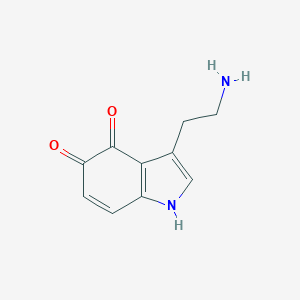
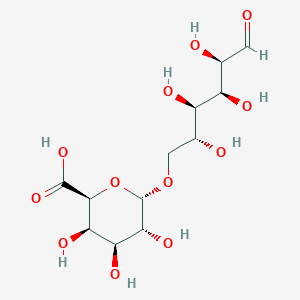
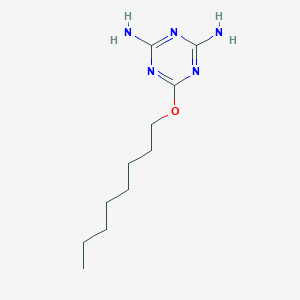
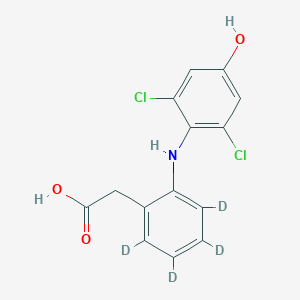
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)
